1-Acetylcyclopropane-1-carbonitrile
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Overview
Description
1-Acetylcyclopropane-1-carbonitrile is an organic compound with the molecular formula C₆H₇NO. It is characterized by a cyclopropane ring substituted with an acetyl group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylcyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Another method includes the selective decarboxylation of substituted 2-aroyl-3-aryl-1-cyano-cyclopropane-1-carboxylates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetylcyclopropane-1-carbonitrile is utilized in several scientific research areas:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents due to its unique structural properties.
Material Science: It is employed in the synthesis of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism by which 1-acetylcyclopropane-1-carbonitrile exerts its effects involves interactions with various molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Cyclopropane-1-carbonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
1-Acetylcyclopropane: Lacks the nitrile group, affecting its chemical properties and reactivity.
Cyclopropane-1-carboxylic acid: Contains a carboxyl group instead of a nitrile group, leading to different chemical behavior
Uniqueness: 1-Acetylcyclopropane-1-carbonitrile is unique due to the presence of both an acetyl group and a nitrile group on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-acetylcyclopropane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5(8)6(4-7)2-3-6/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHTVDJPKASMMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301605 |
Source
|
Record name | 1-Acetylcyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146857-32-1 |
Source
|
Record name | 1-Acetylcyclopropanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146857-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetylcyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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